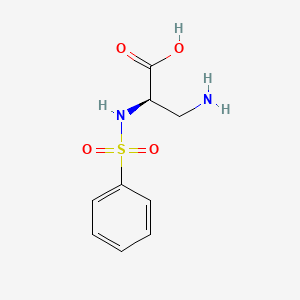
3-Amino-N-(benzenesulfonyl)-D-alanine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Amino-N-(benzenesulfonyl)-D-alanine is a useful research compound. Its molecular formula is C9H12N2O4S and its molecular weight is 244.265. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antibiotic Synthesis
3-Amino-N-(benzenesulfonyl)-D-alanine is utilized in the synthesis of various antibiotics. D-amino acids, including derivatives like this compound, are integral to the semi-synthesis of antibiotics such as amoxicillin and ampicillin, which are listed among the World Health Organization's essential medicines . The incorporation of D-amino acids enhances the efficacy and stability of these pharmaceutical agents.
Cancer Treatment
Recent studies have highlighted the potential of sulfonamide derivatives, including those related to this compound, as inhibitors of carbonic anhydrase (CA) isoforms, particularly CA IX and CA XII. These isoforms are overexpressed in various tumors and are associated with tumor growth and metastasis. The inhibitory activity of these compounds has been shown to be potent in the nanomolar range, suggesting their potential as therapeutic agents in cancer treatment .
Enzymatic Reactions
The compound has been investigated for its role in enzymatic synthesis processes. D-amino acids can act as substrates or inhibitors in various enzymatic reactions, facilitating the production of other valuable compounds. For instance, they are involved in multienzymatic cascades that lead to the synthesis of complex biomolecules .
Imaging Techniques
In the realm of medical imaging, compounds similar to this compound have been utilized as tracers for positron emission tomography (PET). These tracers target bacterial metabolism and can be incorporated into bacterial cell walls, making them useful for imaging infections or monitoring bacterial activity within the body .
Case Study 1: Carbonic Anhydrase Inhibition
A series of pyridinium derivatives derived from 3-aminobenzenesulfonamide were synthesized and tested for their inhibitory effects on carbonic anhydrase isoforms. The results indicated that certain derivatives exhibited significant inhibitory activity against CA IX and CA XII, supporting their potential use in cancer therapies targeting tumor-associated enzymes .
Case Study 2: D-Alanine and Inflammatory Bowel Disease
A study investigating the effects of D-alanine on murine models of colitis showed that administration of D-alanine significantly reduced disease activity and inflammatory markers. This suggests that D-amino acids could play a role in managing inflammatory conditions .
Eigenschaften
CAS-Nummer |
182301-14-0 |
|---|---|
Molekularformel |
C9H12N2O4S |
Molekulargewicht |
244.265 |
IUPAC-Name |
(2R)-3-amino-2-(benzenesulfonamido)propanoic acid |
InChI |
InChI=1S/C9H12N2O4S/c10-6-8(9(12)13)11-16(14,15)7-4-2-1-3-5-7/h1-5,8,11H,6,10H2,(H,12,13)/t8-/m1/s1 |
InChI-Schlüssel |
QSCVWHIJUJGFDU-MRVPVSSYSA-N |
SMILES |
C1=CC=C(C=C1)S(=O)(=O)NC(CN)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















